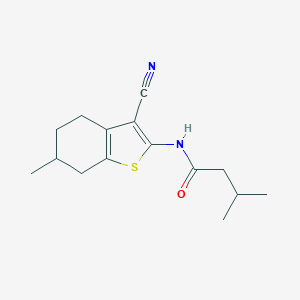![molecular formula C17H16N2O4S B278505 Methyl 4-cyano-3-methyl-5-{[(3-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B278505.png)
Methyl 4-cyano-3-methyl-5-{[(3-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-cyano-3-methyl-5-{[(3-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of thiophene carboxylates and is commonly referred to as CMPT. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of CMPT is not fully understood. However, it has been proposed that CMPT inhibits the activity of various enzymes and signaling pathways that are involved in cancer growth, inflammation, and viral replication. For example, CMPT has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer growth and survival. CMPT has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
CMPT has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the replication of viruses. CMPT has also been shown to have low toxicity in normal cells and animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CMPT in lab experiments is its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. This makes it a valuable tool for studying the mechanisms of cancer growth, inflammation, and viral replication. However, one limitation of using CMPT is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of CMPT. One direction is to study its potential as a therapeutic agent for various diseases such as cancer, inflammation, and viral infections. Another direction is to improve the synthesis method of CMPT to increase its yield and purity. Additionally, the mechanism of action of CMPT needs to be further elucidated to understand how it inhibits the activity of various enzymes and signaling pathways. Finally, the toxicity of CMPT needs to be further studied to determine its safety for use in humans.
In conclusion, CMPT is a chemical compound that has been widely used in scientific research due to its unique properties. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. CMPT has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. There are several future directions for the study of CMPT, including its potential as a therapeutic agent, improving the synthesis method, understanding its mechanism of action, and determining its toxicity.
Métodos De Síntesis
The synthesis of CMPT involves the reaction of 3-methylphenol with 2-chlorothiophene-3-carboxylic acid, followed by the reaction with methyl cyanoacetate and acetic anhydride. The resulting product is then treated with sodium hydroxide to obtain CMPT. The yield of CMPT can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratios.
Aplicaciones Científicas De Investigación
CMPT has been widely used in scientific research due to its unique properties. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. CMPT has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. It has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, CMPT has been shown to inhibit the replication of the hepatitis C virus and the dengue virus.
Propiedades
Fórmula molecular |
C17H16N2O4S |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
methyl 4-cyano-3-methyl-5-[[2-(3-methylphenoxy)acetyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C17H16N2O4S/c1-10-5-4-6-12(7-10)23-9-14(20)19-16-13(8-18)11(2)15(24-16)17(21)22-3/h4-7H,9H2,1-3H3,(H,19,20) |
Clave InChI |
IIWFAIJWKVWBTH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C(=C(S2)C(=O)OC)C)C#N |
SMILES canónico |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C(=C(S2)C(=O)OC)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278423.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-3,5-dimethylbenzamide](/img/structure/B278424.png)
![N-{3-[(5-bromo-2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278426.png)

![4-ethyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278430.png)
![3,4-dimethyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278431.png)
![N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B278436.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B278438.png)
![3-chloro-4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278439.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B278440.png)
![3-bromo-4-ethoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B278441.png)
![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B278444.png)
![3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B278445.png)
![5-bromo-N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B278446.png)